5-Fluoro-3-methyl-1H-indole-2-carbohydrazide
Overview
Description
5-Fluoro-3-methyl-1H-indole-2-carbohydrazide is a useful research compound. Its molecular formula is C10H10FN3O and its molecular weight is 207.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The electrochemical properties of indole derivatives are known to be important for their efficient use . Knowledge of the electrochemical oxidation of these compounds can be helpful to understand their pharmacokinetic and pharmacodynamic purposes in chemical and biological processes .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The redox behavior of indole derivatives is known to vary due to the nature of substitutions in the indole sulfonamide moiety , suggesting that the compound’s action could be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-methyl-1H-indole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with aryl-sulfonyl chloride in the presence of pyridine, leading to the formation of indole-based sulfonamide derivatives . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that indole derivatives, including this compound, exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to alterations in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the interaction of this compound with aryl-sulfonyl chloride results in the formation of sulfonamide derivatives, which exhibit significant biological activity . These interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit varying degrees of stability and degradation under different conditions . These temporal effects are important for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that indole derivatives, including this compound, exhibit dose-dependent effects on various biological processes . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s biological activity. For instance, the interaction of this compound with aryl-sulfonyl chloride leads to the formation of sulfonamide derivatives, which exhibit significant biological activity . Understanding these metabolic pathways is essential for optimizing the compound’s use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are essential for understanding the compound’s therapeutic potential and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
5-fluoro-3-methyl-1H-indole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-5-7-4-6(11)2-3-8(7)13-9(5)10(15)14-12/h2-4,13H,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZQYWQFPBJNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.